Didodecylarsinic acid
Description
Didodecylarsinic acid is an organoarsenic compound characterized by two dodecyl (12-carbon) alkyl chains bonded to an arsenic atom, forming the structure $ \text{(C}{12}\text{H}{25}\text{)}_2\text{As(O)OH} $. This compound belongs to the dialkylarsinic acid family, where arsenic is in the +3 oxidation state and coordinated to oxygen. Its long hydrophobic alkyl chains impart unique solubility and reactivity profiles, distinguishing it from shorter-chain analogs.
Properties
CAS No. |
6727-97-5 |
|---|---|
Molecular Formula |
C24H51AsO2 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
didodecylarsinic acid |
InChI |
InChI=1S/C24H51AsO2/c1-3-5-7-9-11-13-15-17-19-21-23-25(26,27)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,26,27) |
InChI Key |
HDPOPKXKWJWXTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[As](=O)(CCCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Didodecylarsinic acid can be synthesized through the reaction of dodecylmagnesium bromide with arsenic trioxide, followed by hydrolysis. The reaction typically involves the following steps:
- Preparation of dodecylmagnesium bromide by reacting dodecyl bromide with magnesium in anhydrous ether.
- Reaction of dodecylmagnesium bromide with arsenic trioxide to form didodecylarsine.
- Hydrolysis of didodecylarsine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Didodecylarsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert it back to didodecylarsine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Arsenic(V) derivatives.
Reduction: Didodecylarsine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Didodecylarsinic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studies have explored its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting cancer cells.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of didodecylarsinic acid involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key enzymes and cellular processes, making it a potential candidate for antimicrobial and anticancer applications. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility |
|---|---|---|---|---|---|
| Didodecylarsinic acid | Not reported | $ \text{C}{24}\text{H}{51}\text{AsO}_2 $ | ~464.6 (estimated) | Data limited | Low (hydrophobic chains) |
| Dimethylarsinic acid | 75-60-5 | $ \text{C}2\text{H}7\text{AsO}_2 $ | 138.0 | 192–195 | Highly soluble |
| Dioctylarsinic acid | Not reported | $ \text{C}{16}\text{H}{35}\text{AsO}_2 $ | ~318.3 (estimated) | Data limited | Moderate in organic solvents |
Key Observations :
- Chain Length and Solubility : Longer alkyl chains (e.g., dodecyl) reduce water solubility due to increased hydrophobicity, whereas shorter chains (e.g., methyl) enhance aqueous solubility .
- Melting Points : Shorter-chain analogs like dimethylarsinic acid exhibit higher melting points, likely due to stronger intermolecular forces in crystalline structures.
Toxicity and Environmental Impact
| Compound | Acute Toxicity (LD50, oral rat) | Environmental Persistence | Applications |
|---|---|---|---|
| This compound | Not reported | High (hydrophobic stability) | Industrial surfactants (inferred) |
| Dimethylarsinic acid | 700–1200 mg/kg | Moderate | Herbicides, research chemicals |
| Dioctylarsinic acid | Data limited | Moderate | Niche chemical synthesis |
Key Observations :
Reactivity and Functional Behavior
- Acid-Base Properties : Dialkylarsinic acids are weak acids, with pKa values influenced by alkyl substituents. Dimethylarsinic acid has a pKa of ~6.2, whereas this compound is expected to be less acidic due to electron-donating alkyl groups .
- Coordination Chemistry : Shorter-chain analogs form complexes with metals (e.g., iron, copper), but the bulky dodecyl chains in this compound may hinder such interactions .
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